![molecular formula C18H19NOS B040053 (R)-duloxetine CAS No. 116539-60-7](/img/structure/B40053.png)
(R)-duloxetine
描述
(R)-duloxetine is a duloxetine. It is an enantiomer of a (S)-duloxetine.
生物活性
(R)-Duloxetine, an enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, has garnered attention for its diverse biological activities, particularly in the realms of pain management and psychiatric disorders. This article delves into the pharmacological profile, therapeutic applications, and recent research findings related to this compound.
Pharmacological Profile
This compound exhibits a potent inhibitory effect on the reuptake of serotonin and norepinephrine in the central nervous system. Unlike its counterpart, S-duloxetine, this compound has shown promising results in various studies focusing on its analgesic properties.
- Serotonin and Norepinephrine Reuptake Inhibition : this compound selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in synaptic clefts, which is crucial for mood regulation and pain perception .
- Na⁺ Channel Blockade : Studies indicate that this compound can block neuronal sodium currents, particularly in their inactivated state, suggesting a potential mechanism for its analgesic effects .
Therapeutic Applications
This compound has been studied for its efficacy in treating various conditions, including:
- Chronic Pain : Research highlights its effectiveness in managing neuropathic pain conditions such as diabetic peripheral neuropathy and fibromyalgia. It has been shown to alleviate both acute and persistent pain in animal models .
- Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD) : A multicenter study demonstrated significant improvements in symptoms of MDD and GAD among patients switched to duloxetine after inadequate responses to other antidepressants .
1. Efficacy in Pain Management
A study evaluated the analgesic effects of this compound compared to S-duloxetine using rat models. The results showed that both enantiomers effectively reduced postoperative mechanoallodynia and hyperalgesia, with this compound demonstrating a higher affinity for blocking Na⁺ channels .
2. Depression and Anxiety Treatment
In a real-world observational study involving 578 patients with MDD or GAD, participants reported a significant decrease in illness severity and improvement in quality of life after 8 weeks on duloxetine. The study utilized various assessment tools such as the Clinical Global Impression-Severity scale and Visual Analog Scale for pain .
Comparative Analysis of Efficacy
The following table summarizes findings from studies comparing this compound with other treatments:
科学研究应用
Major Depressive Disorder (MDD)
(R)-Duloxetine is primarily indicated for the treatment of MDD. Clinical trials have demonstrated its efficacy in improving depressive symptoms, with initial doses typically starting at 60 mg/day and potentially increasing to 120 mg/day depending on patient response .
Generalized Anxiety Disorder (GAD)
In addition to MDD, this compound is approved for GAD. Studies indicate that it effectively reduces anxiety symptoms, enhancing overall patient well-being .
Fibromyalgia
This compound has shown significant efficacy in alleviating pain associated with fibromyalgia. Clinical trials have established its role in improving pain scores and quality of life for patients suffering from this chronic condition .
Diabetic Peripheral Neuropathic Pain (DPNP)
The compound is also effective in managing DPNP. Research indicates that it can significantly reduce neuropathic pain, providing relief for patients with diabetes-related nerve damage .
Oxaliplatin-Induced Peripheral Neuropathy (OIPN)
Recent studies have explored the potential of this compound in preventing OIPN, a common side effect of chemotherapy with oxaliplatin. Research indicates that it can inhibit the OCT2-mediated transport of oxaliplatin into dorsal root ganglion neurons, thereby preventing neuropathic pain without compromising the drug's antitumor efficacy .
Efficacy in Chronic Pain Management
A case study involving patients with fibromyalgia treated with this compound reported substantial improvements in pain levels and functionality over a six-month period. Patients noted enhanced daily activities and reduced reliance on analgesics.
Combination Therapy for Depression
In a clinical setting, a cohort of patients with treatment-resistant depression was administered this compound alongside SEP-856. The results indicated a marked improvement in depression-related behaviors compared to those receiving duloxetine alone, suggesting potential for combination therapies in refractory cases .
属性
IUPAC Name |
(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151424 | |
Record name | (R)-Duloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-60-7 | |
Record name | (R)-Duloxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116539-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duloxetine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Duloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DULOXETINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK9VOT90JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。